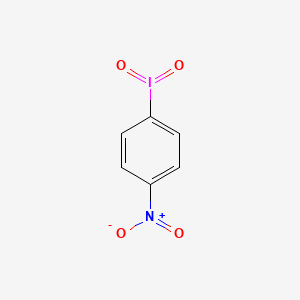
1-Iodyl-4-nitro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodyl-4-nitro-benzene, also known as 4-Iodonitrobenzene or p-Iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2. It is a derivative of benzene, where an iodine atom and a nitro group are substituted at the para positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
1-Iodyl-4-nitro-benzene can be synthesized through several methods. One common laboratory method involves the diazotization of 4-nitroaniline followed by a Sandmeyer reaction. The process includes the following steps :
Diazotization: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide to replace the diazonium group with an iodine atom, forming this compound.
Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Iodyl-4-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The iodine atom can be oxidized to form iodyl derivatives under specific conditions
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, potassium iodide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Iodyl-4-nitro-benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms due to its reactivity and functional groups
Mécanisme D'action
The mechanism of action of 1-Iodyl-4-nitro-benzene involves its ability to undergo substitution and reduction reactions. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom can participate in various oxidative processes, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
1-Iodyl-4-nitro-benzene can be compared with other similar compounds such as:
1-Bromo-4-nitrobenzene: Similar in structure but with a bromine atom instead of iodine.
1-Chloro-4-nitrobenzene: Contains a chlorine atom instead of iodine.
4-Nitroaniline: Has an amino group instead of an iodine atom.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs .
Propriétés
Formule moléculaire |
C6H4INO4 |
|---|---|
Poids moléculaire |
281.00 g/mol |
Nom IUPAC |
1-iodyl-4-nitrobenzene |
InChI |
InChI=1S/C6H4INO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H |
Clé InChI |
BMXXYWBYOJKMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])I(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





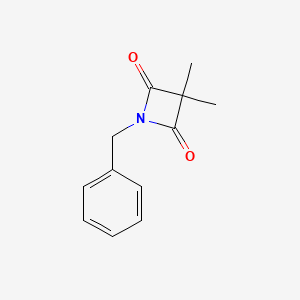
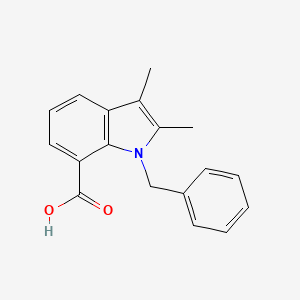
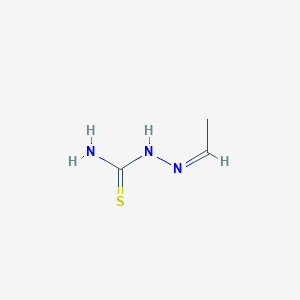
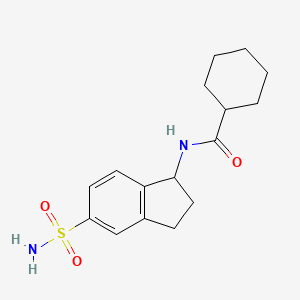
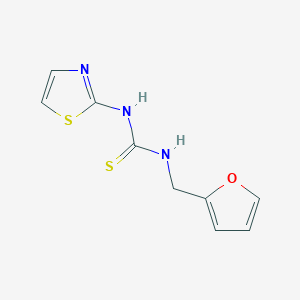
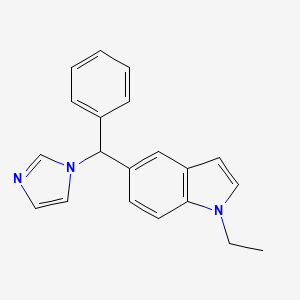

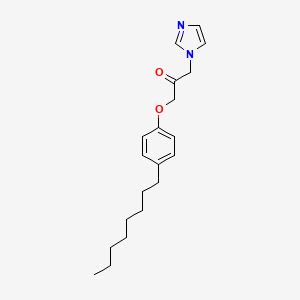
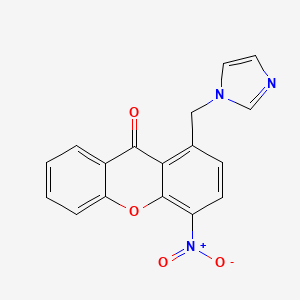


![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)